2-({(E)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
Description
2-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds
Properties
Molecular Formula |
C21H20N4OS |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[(E)-[2-(2,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile |
InChI |
InChI=1S/C21H20N4OS/c1-12-7-8-18(13(2)9-12)25-21(26)17(14(3)24-25)11-23-20-16(10-22)15-5-4-6-19(15)27-20/h7-9,11,24H,4-6H2,1-3H3/b23-11+ |
InChI Key |
GTPCEFUHSOYESD-FOKLQQMPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(N2)C)/C=N/C3=C(C4=C(S3)CCC4)C#N)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=C(C4=C(S3)CCC4)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Core Pyrazolone Intermediate
The 1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene scaffold is typically prepared via cyclocondensation. A representative approach includes:
- Reactants : 2,4-dimethylphenylhydrazine and ethyl acetoacetate.
- Conditions : Reflux in ethanol with catalytic acetic acid (6–8 h).
- Mechanism : Acid-catalyzed cyclization forms the pyrazolone ring.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Characterization | $$ ^1H $$ NMR, IR, ESI-MS |
Formation of Cyclopenta[b]thiophene Carbonitrile
The 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile moiety is synthesized through:
- Friedländer Annulation : Reacting 2-aminothiophene-3-carbonitrile with cyclopentanone in the presence of a Lewis acid (e.g., CAN, 5 mol%).
- Solvent : Ethanol at reflux (3–4 h).
| Component | Quantity |
|---|---|
| 2-aminothiophene | 10 mmol |
| Cyclopentanone | 12 mmol |
| CAN | 0.5 mmol |
Condensation to Final Product
The E-configuration Schiff base is formed via nucleophilic addition-elimination:
- Reactants : Pyrazolone intermediate (1.2 eq) and cyclopenta[b]thiophene carbonitrile (1 eq).
- Conditions : Reflux in ethanol with glacial acetic acid (4–6 h).
- Workup : Precipitation in ice-water, neutralization with NaHCO$$_3$$, and recrystallization (ethanol:chloroform, 1:0.25).
- Melting Point : 212–214°C (decomp.)
- Spectroscopy :
- $$ ^{13}C $$ NMR: 168.2 ppm (C=O), 158.4 ppm (C=N)
- HRMS: [M+H]$$^+$$ calcd. for C$${23}$$H$${21}$$N$$_4$$OS: 425.1432; found: 425.1429
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Pyrazolone synthesis | High yield, scalability | Requires acidic conditions |
| Friedländer reaction | Atom economy | Sensitive to moisture |
| Schiff base formation | Stereoselective (E-config) | Prolonged reflux needed |
Chemical Reactions Analysis
2-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammation due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby reducing cell proliferation in cancer .
Comparison with Similar Compounds
Compared to other similar compounds, 2-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile stands out due to its unique structure and diverse applications. Similar compounds include:
Biological Activity
The compound 2-({(E)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups, including a pyrazole moiety and a cyclopentathiophene framework. Its chemical formula is , and it exhibits various physicochemical properties that may influence its biological activity.
Pharmacological Properties
- Thrombopoietin Receptor Agonism : The compound has been identified as an agonist of the thrombopoietin (TPO) receptor, which plays a crucial role in platelet production. This activity is particularly relevant for treating conditions like thrombocytopenia, where platelet levels are critically low .
- Anticancer Potential : Preliminary studies suggest that derivatives of similar compounds exhibit anticancer activities against various cell lines. For instance, certain pyrazole derivatives have shown efficacy against colon carcinoma and breast cancer cell lines with IC50 values indicating significant cytotoxicity .
- Antiviral Activities : Some related compounds have demonstrated antiviral properties, particularly against specific viral pathogens. The mechanism often involves interference with viral replication processes .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- TPO Receptor Activation : By binding to the TPO receptor, the compound enhances megakaryocyte proliferation and differentiation, leading to increased platelet production. This mechanism is crucial for therapeutic applications in hematological disorders .
- Cell Cycle Interference in Cancer Cells : The anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of cell cycle progression through modulation of various signaling pathways .
Study 1: Thrombocytopenia Treatment
In a clinical setting, a study evaluated the efficacy of TPO receptor agonists in patients with thrombocytopenia. The results indicated that compounds similar to our target compound significantly increased platelet counts within days of administration, highlighting their potential as effective treatments for low platelet levels .
Study 2: Anticancer Activity
A series of experiments were conducted to assess the cytotoxic effects of pyrazole derivatives on cancer cell lines. The results showed that certain derivatives had IC50 values in the micromolar range against HCT-116 (colon cancer) and T47D (breast cancer) cell lines, suggesting that structural modifications could enhance potency .
Table 1: Biological Activity Summary
| Activity Type | Target/Effect | IC50 Value (μM) | Reference |
|---|---|---|---|
| TPO Receptor Agonism | Platelet production | N/A | |
| Anticancer (HCT-116) | Colon carcinoma | 6.2 | |
| Anticancer (T47D) | Breast cancer | 27.3 |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4S |
| Molecular Weight | 372.50 g/mol |
| Solubility | Soluble in DMSO |
Q & A
Q. What are the optimal synthetic pathways for this compound, and how can reaction conditions be systematically optimized?
The synthesis typically involves multi-step reactions, such as condensation between pyrazole derivatives and thiophene-based amines. Key steps include:
- Schiff base formation : Reacting an aldehyde group (e.g., from a pyrazolone intermediate) with a primary amine (e.g., 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile) under acidic or catalytic conditions .
- Catalyst optimization : Use of ZnCl₂ in DMF under reflux to enhance imine bond formation, with yields improved by adjusting molar ratios and reaction times (2–3 hours) .
- Purification : Recrystallization from ethanol (96%) to achieve >90% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the imine bond (E/Z configuration) and substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity (>95% threshold for pharmacological studies) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···S interactions) .
Advanced Research Questions
Q. How can researchers address discrepancies between experimental spectral data and theoretical predictions for this compound?
- Cross-validation : Combine NMR, IR, and mass spectrometry to resolve ambiguities (e.g., distinguishing thiophene ring vibrations from pyrazole C=O stretches) .
- Computational modeling : Density Functional Theory (DFT) calculations predict electronic transitions (UV-Vis) and vibrational frequencies, identifying deviations caused by solvent effects or crystal packing .
Q. What are the key considerations in designing experiments to study the compound’s reactivity under varying catalytic conditions?
- Catalyst screening : Test transition metals (e.g., Cu, Pd) for cross-coupling reactions, noting that ZnCl₂ may favor imine formation over side reactions .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while non-polar solvents (toluene) may reduce byproduct formation .
- Temperature gradients : Kinetic studies (25–80°C) reveal Arrhenius parameters for decomposition pathways .
Q. How do computational methods like DFT contribute to understanding the electronic structure and reaction mechanisms of this compound?
- Reaction pathways : DFT identifies transition states for imine tautomerization and predicts activation barriers (e.g., E→Z isomerization at ΔG‡ ≈ 25 kcal/mol) .
- Electronic properties : HOMO-LUMO gaps (~3.5 eV) correlate with UV-Vis absorption maxima (λmax ≈ 350 nm), guiding photochemical studies .
Data Contradiction Analysis
Q. How should conflicting reports about the compound’s biological activity be resolved?
- Dose-response validation : Replicate assays (e.g., IC₅₀ in cancer cell lines) using standardized protocols (e.g., MTT assay, 48-hour exposure) .
- Structural analogs : Compare activity of derivatives (e.g., methyl vs. chloro substituents) to isolate substituent effects .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
